molecular formula C5H4F2N2O2 B2870837 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide CAS No. 2344680-15-3

2-(Difluoromethyl)-1,3-oxazole-4-carboxamide

Cat. No. B2870837
CAS RN: 2344680-15-3
M. Wt: 162.096
InChI Key: XAMLYDXCGDYINX-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” involves difluoromethylation processes. The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry . There have been examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp3)–CF2H bonds .


Chemical Reactions Analysis

The chemical reactions involving “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” are primarily based on difluoromethylation processes. The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Scientific Research Applications

Future Directions

The future directions in the field of difluoromethylation, which includes “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide”, involve further advances in the formation of X–CF2H bonds . The field has benefited from the invention of multiple difluoromethylation reagents, and there is potential for further development in this area .

Mechanism of Action

Target of Action

The compound 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an important target for the treatment of oncological and non-oncological diseases . It plays a pivotal role as an epigenetic regulator, thereby holding significant promise as a therapeutic target for a range of conditions, including cancer, inflammation, and neurodegenerative diseases .

Mode of Action

The compound interacts with its targets through a unique mechanism. The inhibition mechanism involves the formation of a difluoroacetylhydrazide (DFAcH), which is generated in situ by the HDAC6-catalyzed hydrolysis of the DFMO warhead . This reaction involves the nucleophilic attack of the zinc-bound water to the sp2 carbon adjacent to the difluoromethyl moiety, followed by a ring opening of the oxadiazole .

Biochemical Pathways

The compound affects the biochemical pathways related to the deacetylation of lysine side chains of non-histone proteins . HDAC6, the target of the compound, is primarily located in the cytoplasm and deacetylates lysine side chains of non-histone proteins . It plays a pivotal role in modulating cortactin, the Alzheimer-related tau protein, and the chaperone HSP90 . Consequently, HDAC6 is crucial for various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6. By inhibiting HDAC6, the compound can modulate various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Action Environment

The action environment of the compound can influence its action, efficacy, and stability. For instance, the biological environment can slightly change the molecular structure of DFMO . .

properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLYDXCGDYINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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